5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol: is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, disulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new pharmaceuticals targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects. The pathways involved may include oxidative stress response, signal transduction, and apoptosis .
Comparison with Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Comparison: Compared to these similar compounds, 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential bioactivity. The thiol group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H8N2S |
---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-7-thiol |
InChI |
InChI=1S/C6H8N2S/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2 |
InChI Key |
BGXVXNFRCRHPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2C1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.